molecular formula C18H21N3OS B4698566 N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide

Cat. No. B4698566
M. Wt: 327.4 g/mol
InChI Key: AVTRHXFSTDEZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as DPHCT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been reported to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in various models of disease. Additionally, N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. However, further research is needed to fully understand the biochemical and physiological effects of N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide in lab experiments is its high yield and purity, which makes it suitable for large-scale production. Additionally, N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to exhibit a range of therapeutic properties, making it a promising candidate for further research. However, one limitation of using N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide in lab experiments is the lack of understanding of its exact mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. One area of interest is the development of N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide and its potential interactions with other drugs. Finally, the development of novel synthesis methods for N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide may allow for the production of more potent and effective compounds.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications in various fields of research. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. In one study, N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide was found to suppress the growth of human breast cancer cells by inducing apoptosis. Another study reported that N-(3,4-dimethylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide was able to reduce inflammation in a mouse model of acute lung injury.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(3-phenylpropanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-13-8-10-16(12-14(13)2)19-18(23)21-20-17(22)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTRHXFSTDEZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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